2-(Aziridin-1-yl)cyclobut-1-enecarbonitrile
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Overview
Description
2-(Aziridin-1-yl)cyclobut-1-enecarbonitrile is an organic compound characterized by the presence of an aziridine ring attached to a cyclobutene moiety with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)cyclobut-1-enecarbonitrile typically involves the reaction of aziridine with cyclobutanone under specific conditions. One common method includes the treatment of aziridine with n-butyllithium, followed by the addition of cyclobutanone. This reaction proceeds under mild conditions and results in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Aziridin-1-yl)cyclobut-1-enecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the aziridine nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include thiols, amines, and alcohols.
Reaction Conditions: These reactions often proceed under mild conditions, such as room temperature or slightly elevated temperatures, and may require the presence of a catalyst or base.
Major Products:
Scientific Research Applications
2-(Aziridin-1-yl)cyclobut-1-enecarbonitrile has several applications in scientific research, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of novel pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.
Material Science: The compound’s reactivity and structural features make it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)cyclobut-1-enecarbonitrile primarily involves its reactivity towards nucleophiles. The high strain energy of the aziridine ring promotes nucleophilic attack, leading to ring opening and subsequent formation of alkylated products. This reactivity is harnessed in various applications, including medicinal chemistry, where the compound can selectively alkylate specific molecular targets .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity towards nucleophiles.
Cyclobutene derivatives: Compounds containing the cyclobutene moiety also share structural similarities and may undergo similar types of chemical reactions.
Uniqueness: The presence of the nitrile group further enhances its versatility in chemical synthesis and research applications .
Properties
Molecular Formula |
C7H8N2 |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-(aziridin-1-yl)cyclobutene-1-carbonitrile |
InChI |
InChI=1S/C7H8N2/c8-5-6-1-2-7(6)9-3-4-9/h1-4H2 |
InChI Key |
AGNOWTKOWBKYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1C#N)N2CC2 |
Origin of Product |
United States |
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